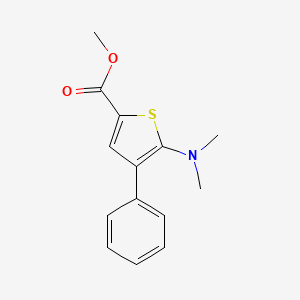

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

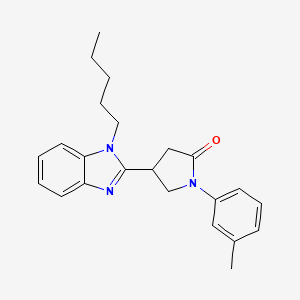

“N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide” is a chemical compound with the CAS Number: 954270-87-2 . It has a molecular weight of 243.31 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of “this compound” and related compounds has been explored in several studies . For instance, one method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO to provide 2-unsubstituted benzothiazoles . Another approach involves the condensation of 2-aminothiophenol with aldehydes .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H9N3O2S2/c1-15(12,13)11-8-10-6-3-2-5(9)4-7(6)14-8/h2-4H,9H2,1H3,(H,10,11) .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 243.31 .Aplicaciones Científicas De Investigación

Selective Mesylation and Synthetic Utility

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide demonstrates utility in selective mesylation reactions, providing an effective approach for differentiating amino groups within molecules. This characteristic is crucial for synthesizing complex molecules where selective reactivity is needed. For instance, in a study by Sun Young Kim et al., 1H-Benzotriazol-1-yl methanesulfonate was shown to be a regioselective N-mesylating reagent, offering insights into the mesylation process that could be applicable to compounds with similar functional groups (Kim, Sung, Choi, & Kim, 1999).

Synthesis of Aromatic and Aliphatic Benzothiazoles

The synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids showcases another application of related methodologies. Methanesulfonic acid/SiO2 has been found to expedite the synthesis of these compounds, demonstrating the role of methanesulfonic acid derivatives in facilitating chemical transformations. This method's simplicity and efficiency, highlighted by H. Sharghi and O. Asemani, underline the compound's potential in synthetic organic chemistry (Sharghi & Asemani, 2009).

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

In the field of medicinal chemistry, derivatives of this compound have been investigated for their potential in inhibiting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), important targets in cancer therapy. The study by Markian M. Stec et al. explored various 6,5-heterocycles to improve metabolic stability, aiming to reduce or eliminate metabolic deacetylation associated with benzothiazole derivatives (Stec et al., 2011).

Electrophysiological Activity

Investigations into the cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds similar to this compound, reveal their potential as selective class III agents. These compounds, studied by T. K. Morgan et al., indicate the viability of the 1H-imidazol-1-yl moiety as a substitute for producing class III electrophysiological activity (Morgan et al., 1990).

Fluorescent Probes and Corrosion Inhibitors

Moreover, the synthesis and photophysical properties of fluorescent compounds related to this compound have been explored for their excited state intramolecular proton-transfer fluorescence, showing applications in detecting mediums for ionizing radiation (Kauffman & Bajwa, 1993). Additionally, benzothiazole derivatives have been studied as corrosion inhibitors, highlighting their application in protecting materials against corrosion in acidic environments (Hu et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Direcciones Futuras

The future directions for “N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide” and related compounds could involve further exploration of their potential as therapeutic agents. For instance, one study found that a novel series of benzothiazole–piperazine hybrids showed promise as multifunctional ligands against Alzheimer’s disease .

Mecanismo De Acción

Target of Action

The primary target of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) . This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, thereby regulating glucocorticoid action within cells and modulating metabolic processes such as glucose homeostasis .

Mode of Action

This compound interacts with its target, 11beta-HSD1, by inhibiting its activity . This inhibition prevents the conversion of inactive glucocorticoids to their active forms, thereby reducing the levels of active glucocorticoids within cells .

Biochemical Pathways

The inhibition of 11beta-HSD1 by this compound affects the glucocorticoid pathway. By reducing the levels of active glucocorticoids, it can influence various downstream effects, including the regulation of glucose, protein, and lipid metabolism, as well as immune response and inflammation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of glucocorticoid action within cells. By inhibiting 11beta-HSD1, it reduces the levels of active glucocorticoids, which can lead to alterations in glucose, protein, and lipid metabolism, as well as immune response and inflammation .

Propiedades

IUPAC Name |

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S2/c1-15(12,13)11-8-10-6-3-2-5(9)4-7(6)14-8/h2-4H,9H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNIKKCPFLEDAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]indole-2,3-dione](/img/structure/B2890784.png)

![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2890787.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2890788.png)

![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2890792.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B2890794.png)

![N-(3-Methylphenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2890795.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-methoxybenzamide](/img/structure/B2890799.png)

![4,4-Difluoro-1-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl)pyrrolidine-2-carbonitrile](/img/structure/B2890802.png)

![1-ethyl-5-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2890803.png)